2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:
- A benzyl(methyl)amino group at position 2 of the pyrido-pyrimidinone ring.
- A (Z)-configured methylidene bridge linking the core to a 3-isobutyl-4-oxo-2-thioxo-thiazolidin-5-ylidene substituent.
- A 9-methyl group on the pyrido-pyrimidinone scaffold.
Properties
Molecular Formula |
C25H26N4O2S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O2S2/c1-16(2)14-29-24(31)20(33-25(29)32)13-19-22(27(4)15-18-10-6-5-7-11-18)26-21-17(3)9-8-12-28(21)23(19)30/h5-13,16H,14-15H2,1-4H3/b20-13- |
InChI Key |
ACWHWFWJXSFKHK-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N(C)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidin-4-one derivatives, which undergo a series of functional group transformations. Key steps may include:
N-alkylation: Introduction of the benzyl(methyl)amino group.
Thiazolidine ring formation: Cyclization to form the thiazolidine ring.
Aldol condensation: Formation of the (Z)-methylidene linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative, while reduction of the carbonyl groups would produce alcohol derivatives.
Scientific Research Applications
2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
The thiazolidinone moiety is a critical pharmacophore. Modifications here significantly impact steric, electronic, and solubility properties.
Key Insight : Branched alkyl chains (e.g., isobutyl in Compound A ) improve lipophilicity, whereas aromatic substituents (e.g., phenylethyl, benzodioxolylmethyl) enhance electronic interactions.
Modifications to the Amino Group at Position 2
The amino group at position 2 influences solubility, hydrogen bonding, and metabolic stability.
Key Insight: Polar substituents (e.g., morpholinyl ethylamino) improve solubility, while hydrophobic groups (e.g., benzyl(methyl)amino) favor lipid bilayer penetration.
Core Scaffold Variations
While Compound A features a pyrido[1,2-a]pyrimidin-4-one core, analogs may differ in fused ring systems:
Key Insight : Core modifications alter electronic properties and conformational flexibility, impacting target binding and metabolic stability.
Biological Activity
The compound 2-[benzyl(methyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound belongs to a class of pyrido-pyrimidine derivatives, characterized by the presence of a thiazolidinone moiety and a benzylamine group. Its molecular formula is , indicating a significant degree of complexity that may contribute to its biological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells through apoptosis induction mechanisms.
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies have indicated that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to reduced viability.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, possibly through the upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins.
- Modulation of Inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro cytotoxicity assays on MDA-MB-231 and SK-Hep-1 cells | Showed IC50 values indicating significant cytotoxicity (IC50 < 10 µM) |
| Study 2 | Antibacterial assays against common pathogens | Exhibited zones of inhibition comparable to standard antibiotics |
| Study 3 | Anti-inflammatory assays using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels significantly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
